molecular formula C23H24ClN3O3 B11224635 1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11224635
M. Wt: 425.9 g/mol
InChI Key: ODUYMYPBEVOYKR-UHFFFAOYSA-N
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Description

1-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, a carbamoyl group, and a chlorinated phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Introduction of the Carbamoyl Group: This step involves the reaction of the quinoline derivative with isocyanates or carbamoyl chlorides under controlled conditions.

    Chlorination and Methylation: The phenyl ring is chlorinated and methylated using appropriate reagents such as chlorinating agents (e.g., thionyl chloride) and methylating agents (e.g., methyl iodide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted phenyl derivatives.

Scientific Research Applications

1-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors and signaling pathways, modulating biological processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N- [4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide: Similar structure with a pyrazole core instead of a quinoline core.

    Indole Derivatives: Compounds containing an indole nucleus, known for their diverse biological activities.

Uniqueness

1-{[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-N,N-DIETHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its quinoline core and chlorinated phenyl ring contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C23H24ClN3O3

Molecular Weight

425.9 g/mol

IUPAC Name

1-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-N,N-diethyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C23H24ClN3O3/c1-4-26(5-2)23(30)18-13-22(29)27(20-9-7-6-8-17(18)20)14-21(28)25-19-12-16(24)11-10-15(19)3/h6-13H,4-5,14H2,1-3H3,(H,25,28)

InChI Key

ODUYMYPBEVOYKR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=C(C=CC(=C3)Cl)C

Origin of Product

United States

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